Cas no 89827-45-2 (4-Bromodibenzofuran)

4-Bromodibenzofuran structure
4-Bromodibenzofuran structure
4-Bromodibenzofuran
89827-45-2
C12H7BrO
247.087382555008
MFCD00185685
587915
458256

4-Bromodibenzofuran Properties

Names and Identifiers

    • 4-Bromodibenzo[b,d]furan
    • 4-Bromodibenzofuran
    • 4-bromo-Dibenzofuran
    • Dibenzofuran, 4-bromo-
    • DYTYBRPMNQQFFL-UHFFFAOYSA-N
    • TRA0034196
    • LS40922
    • FCH1328303
    • OR315128
    • AX8236453
    • ST24043486
    • B4345
    • Y5817
    • 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-bromo-
    • 4-Bromodibenzo[b,d]furan;Dibenzofuran, 4-romo-
    • 4-Bromodibenzofuran (ACI)
    • EN300-83372
    • DTXSID80332492
    • 4-Bromodibenzofuran, 97%
    • 89827-45-2
    • SCHEMBL636238
    • MFCD00185685
    • SY055368
    • AKOS016005654
    • DB-367603
    • 6-BROMO-8-OXATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • AC-30335
    • DS-18319
    • CS-W012685
    • 6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
    • +Expand
    • MFCD00185685
    • DYTYBRPMNQQFFL-UHFFFAOYSA-N
    • 1S/C12H7BrO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
    • BrC1C2OC3C(C=2C=CC=1)=CC=CC=3

Computed Properties

  • 245.96800
  • 0
  • 1
  • 0
  • 245.968
  • 14
  • 218
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.8
  • 13.1

Experimental Properties

  • 4.34850
  • 13.14000
  • 69.0 to 73.0 deg-C
  • 1.577

4-Bromodibenzofuran Security Information

4-Bromodibenzofuran Customs Data

  • 2932999099
  • China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromodibenzofuran Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034F3-5g
4-Bromodibenzofuran
89827-45-2 99%
5g
$6.00 2024-04-20
A2B Chem LLC
AB44895-1g
4-Bromodibenzofuran
89827-45-2 95%
1g
$4.00 2024-04-19
Aaron
AR0034NF-1g
4-Bromodibenzofuran
89827-45-2 97%
1g
$3.00 2024-07-18
abcr
AB440146-1 g
4-Bromodibenzo[b,d]furan, 95%; .
89827-45-2 95%
1g
€72.90 2023-07-18
Ambeed
A435139-1g
4-Bromodibenzo[b,d]furan
89827-45-2 97%
1g
$5.0 2024-07-16
Apollo Scientific
OR315128-1g
4-Bromo-dibenzofuran
89827-45-2 97%
1g
£35.00 2022-04-29
Chemenu
CM158344-5g
4-Bromodibenzo[b,d]furan
89827-45-2 97%
5g
$205 2021-08-05
ChemScence
CS-W012685-1g
4-Bromodibenzofuran
89827-45-2 99.62%
1g
$7.0 2022-04-26
Enamine
EN300-83372-0.05g
6-bromo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
89827-45-2 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D583244-10g
4-BROMODIBENZOFURAN
89827-45-2 95%
10g
$281 2022-10-14

4-Bromodibenzofuran Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bromide ,  1-Butanaminium, N,N,N-tributyl-, acetate, compd. with acetic acid (1:1:1) Solvents: Methanol ;  4 h, 40 °C
Reference
Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides
Fu, Zhengjiang; Hao, Guangguo; Fu, Yaping; He, Dongdong; Tuo, Xun; et al, Organic Chemistry Frontiers, 2020, 7(3), 590-595

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Copper bromide (CuBr2) Catalysts: Tetrabutylammonium bromide Solvents: Water ;  5 - 12 h, 100 °C
Reference
Direct bromodeboronation of arylboronic acids with CuBr2 in water
Tang, Yan-Ling; Xia, Xian-Song; Gao, Jin-Chun; Li, Min-Xin; Mao, Ze-Wei, Tetrahedron Letters, 2021, 64,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  30 min, -78 °C → rt; 2 h, rt
Reference
Green-Blue Emitters: NHC-Based Cyclometalated [Pt(C%C*)(acac)] Complexes
Unger, Yvonne; Meyer, Dirk; Molt, Oliver; Schildknecht, Christian; Muenster, Ingo; et al, Angewandte Chemie, 2010, 49(52), 10214-10216

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Sodium nitrite Solvents: Water ;  3 h, 70 °C
Reference
Transition-Metal-Free Direct Arylation: Synthesis of Halogenated 2-Amino-2'-hydroxy-1,1'-biaryls and Mechanism by DFT Calculations
Gao, Hongyin; Ess, Daniel H.; Yousufuddin, Muhammed; Kurti, Laszlo, Journal of the American Chemical Society, 2013, 135(19), 7086-7089

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Potassium iodide Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](2,4-pentanedionato-κO2,κO4)rhodium ;  20 h, 160 °C
Reference
Rhodium-Catalyzed Decarbonylative C-H Arylation of 2-Aryloxybenzoic Acids Leading to Dibenzofuran Derivatives
Maetani, Shinji; Fukuyama, Takahide; Ryu, Ilhyong, Organic Letters, 2013, 15(11), 2754-2757

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0.5 h, -40 °C; 2 h, 25 °C
1.2 Reagents: Bromine Solvents: Chloroform ;  0.5 h, -78 °C; 2 h, 25 °C
Reference
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes
Murai, Masahito; Ogita, Takuya; Takai, Kazuhiko, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 min, -40 °C; -40 °C → rt; 2 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  30 min, -78 °C; 1.5 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
HAT Catalysts to Facilitate Acid Mediated Cleavage of Biaryl C-C Bonds in Binaphthols
Sojdak, Christopher A. ; Kozlowski, Marisa C., Organic Letters, 2022, 24(45), 8326-8330

4-Bromodibenzofuran Raw materials

4-Bromodibenzofuran Preparation Products

4-Bromodibenzofuran Suppliers

Hubei Chenghai Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:89827-45-2)
HU MENG YAO
13986212397
1400858822@qq.com
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89827-45-2)
WANG JING LI
13156898909
hope2084@163.com
J&K Scientific
Audited Supplier Audited Supplier
(CAS:89827-45-2)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89827-45-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89827-45-2)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89827-45-2)
TANG SI LEI
15026964105
2881489226@qq.com

4-Bromodibenzofuran Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:89827-45-2)4-BROMODIBENZOFURAN
sfd2187
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:89827-45-2)4-Bromodibenzofuran
A847855
99%
500g
391.0